Xenbucin

Description

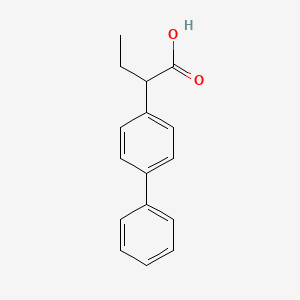

Structure

3D Structure

Properties

CAS No. |

959-10-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) |

InChI Key |

IYEPZNKOJZOGJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

959-10-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xenbucin |

Origin of Product |

United States |

Foundational & Exploratory

Xenbucin: A Technical Whitepaper on its Discovery and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenbucin, a non-steroidal anti-inflammatory drug (NSAID), has a history rooted in mid-20th century synthetic chemistry. This document provides a comprehensive technical overview of the discovery, origin, and core scientific principles of this compound, with a focus on its chemical synthesis and presumed mechanism of action. While detailed pharmacological data in the public domain is limited, this guide synthesizes available information and presents established methodologies for the evaluation of such compounds. Included are detailed experimental protocols for its synthesis, generalized protocols for its biological evaluation, and diagrams of relevant biochemical pathways to provide a foundational understanding for research and development professionals.

Discovery and Origin

This compound, chemically known as 2-(4-biphenylyl)butyric acid, is a synthetic compound. Its origin lies not in natural product discovery but in the field of medicinal chemistry. The first synthesis of this compound was reported in 1943 by Bilke et al., as referenced in later chemical literature[1]. However, access to the original 1943 publication in "Berichte der deutschen chemischen Gesellschaft" is limited in publicly available digital archives[2][3][4][5].

The compound is classified as an analgesic and non-steroidal anti-inflammatory drug (NSAID). Its development is characteristic of the broader effort in the 20th century to create synthetic molecules with therapeutic properties, particularly for pain and inflammation management.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-phenylphenyl)butanoic acid | PubChem |

| Molecular Formula | C₁₆H₁₆O₂ | PubChem |

| Molecular Weight | 240.30 g/mol | PubChem |

| CAS Number | 959-10-4 | PubChem |

| Synonyms | Xenbucina, Liosol, 2-(4-Biphenylyl)butyric acid, alpha-(p-Xenyl)butyric acid | PubChem |

| Physical Description | Solid | - |

| Stereochemistry | Racemic | GSRS |

Chemical Synthesis

A modern and efficient synthesis of this compound was reported by Kuuloja et al. in 2008, utilizing a Suzuki coupling reaction. This method provides a significant improvement in yield compared to earlier synthetic routes. Two primary routes were described, with the key step in both being the formation of the biphenyl structure.

Experimental Protocol: Suzuki Coupling for this compound Synthesis (Route A)

This protocol is adapted from Kuuloja, N., et al. (2008). Central European Journal of Chemistry, 6(3), 390-392.

Materials:

-

4-bromophenylacetic acid

-

Sodium tetraphenylborate (Ph₄BNa)

-

Sodium carbonate (Na₂CO₃)

-

5% Palladium on carbon (Pd/C)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Sulfuric acid (H₂SO₄, catalytic amount)

-

Sodium hydride (NaH)

-

Ethyl iodide (EtI)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, 3M)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Suzuki Coupling: In a reaction vessel, combine 4-bromophenylacetic acid, sodium tetraphenylborate, sodium carbonate, and 0.5 mol% of 5% Pd/C in water. The mixture is refluxed in air. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Esterification: Following the coupling reaction, the resulting 4-biphenylacetic acid is esterified. The crude product is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux.

-

Alkylation: The ethyl 4-biphenylacetate is then alkylated. The ester is dissolved in DMF and cooled to 0°C. Sodium hydride is added portion-wise, followed by the addition of ethyl iodide. The reaction is allowed to warm to room temperature.

-

Hydrolysis: The final step is the hydrolysis of the ethyl 2-(4-biphenyl)butanoate to yield this compound. The ester is dissolved in a mixture of methanol and THF, and an aqueous solution of sodium hydroxide is added. The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Purification: The reaction mixture is acidified with 3M HCl, and the product is extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated. The crude this compound can be further purified by recrystallization.

Synthesis Workflow Diagram

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by the action of COX enzymes (both COX-1 and COX-2). PGH₂ is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). NSAIDs exert their effects by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to PGH₂.

Effects on Other Signaling Pathways

Beyond direct COX inhibition, NSAIDs have been shown to modulate other intracellular signaling pathways, which may contribute to their therapeutic effects and side-effect profiles. These pathways include the mitogen-activated protein kinase (MAPK/ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway. For instance, some NSAIDs can suppress the ERK signaling pathway by interfering with the Ras/c-Raf interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Berichte der Deutschen Chemischen Gesellschaft. Sechsundsiebzigster Jahrgang (1943). Abteilung A: Vereinsnachrichten, Nachrufe usw. Abteilung B: Abhandlungen. Mit Abbildungen im Text und auf Tafeln. Erstausgabe. by Deutsche Chemische Gesellschaft (Hrsg.); Butenandt, A. (Adolf); Ebert. L. (Ludwig); Leuchs, H. (Hermann); Schleede, A. (Arthur) (Wissenschaftliche Redakteure); Leuchs, H. (Leitender); Merz, W. (Walter) (Geschäftsführender z. Zt. b. d. Wehrmacht)): gut Halbleinen (1943) Erste Aufl. | Versandantiquariat Abendstunde [abebooks.com]

- 3. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Deutsche Chemische Gesellschaft - Google 圖書 [books.google.com.hk]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

Preliminary Biological Activity of Xenbucin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected preliminary biological activity of Xenbucin, based on its classification as a non-steroidal anti-inflammatory drug (NSAID). Publicly available, specific quantitative data and detailed experimental studies on this compound are limited. Therefore, this guide utilizes established knowledge of the NSAID class to infer the pharmacological profile of this compound, presenting generalized experimental protocols and potential biological effects. The data presented herein should be considered illustrative for a compound of this class.

Introduction

This compound, chemically known as 2-(4-biphenylyl)butyric acid, is classified as a non-steroidal anti-inflammatory drug (NSAID) and an analgesic[1]. Like other NSAIDs, its primary mechanism of action is expected to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade through the production of prostaglandins. This technical guide outlines the anticipated preliminary biological activities of this compound, including its anti-inflammatory and analgesic properties, and provides standardized experimental protocols for their evaluation.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary anti-inflammatory and analgesic effects of NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

This compound, as an NSAID, is predicted to inhibit both COX-1 and COX-2 to varying degrees. The relative selectivity for COX-2 over COX-1 is a critical determinant of the therapeutic window and side-effect profile of an NSAID.

Signaling Pathway of Cyclooxygenase (COX) Inhibition

Quantitative Data Summary

Specific experimental data for this compound is not widely available. The following tables present illustrative data for a hypothetical NSAID to demonstrate the expected format for summarizing key quantitative parameters.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Enzyme | IC₅₀ (µM) [Hypothetical] |

| Human COX-1 | 15.2 |

| Human COX-2 | 1.8 |

| COX-2/COX-1 Selectivity Ratio | 0.12 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

| Assay | Species | Endpoint | ED₅₀ (mg/kg) [Hypothetical] |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | 25 |

| Acetic Acid-Induced Writhing | Mouse | Reduction in Writhing | 10 |

ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Detailed Experimental Protocols

The following are standard, detailed methodologies for assessing the anti-inflammatory and analgesic activities of a compound like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of reaction is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute model of inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Pletysmometer or digital calipers

-

Animal weighing scales

Procedure:

-

Fast the rats overnight with free access to water.

-

Record the basal paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound or the vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

-

The percentage inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Determine the ED₅₀ value from the dose-response data.

Workflow for In Vivo Anti-Inflammatory Screening

References

Xenbucin's In Vitro Mechanism of Action: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenbucin, chemically known as 2-(4-biphenylyl)butyric acid, is classified as a non-steroidal anti-inflammatory drug (NSAID). While specific in vitro studies detailing the comprehensive mechanism of action of this compound are not extensively available in the public domain, its classification as an NSAID provides a strong indication of its primary pharmacological activity. This technical guide outlines the presumptive in vitro mechanism of action of this compound based on the well-established activities of this drug class, focusing on the inhibition of cyclooxygenase (COX) enzymes. The experimental protocols and data presented herein are representative of the methodologies used to characterize NSAIDs.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

By inhibiting COX enzymes, this compound is presumed to block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. This reduction in prostaglandin synthesis is believed to be the basis of its anti-inflammatory, analgesic, and antipyretic properties.

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the proposed point of intervention for this compound.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Not Available | Not Available | Not Available |

| Ibuprofen | 13.5 | 344 | 0.04 |

| Celecoxib | 15 | 0.04 | 375 |

| Aspirin | 166 | >1000 | <0.166 |

| Data for reference compounds are illustrative and may vary based on experimental conditions. |

Experimental Protocols

To determine the in vitro mechanism of action of a compound like this compound, a series of standardized assays would be performed. The following sections detail the methodologies for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to characterizing the inhibitory activity of NSAIDs.

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2 by the peroxidase component. This peroxidase activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the various concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the typical workflow for an in vitro COX inhibition assay.

Conclusion

Based on its chemical classification, this compound is presumed to exert its anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. While specific in vitro data for this compound is lacking in publicly accessible literature, the methodologies and principles outlined in this guide provide a robust framework for its investigation. Further in vitro studies are necessary to definitively elucidate the precise mechanism of action, including its potency against COX isoforms and its potential effects on other inflammatory pathways. The provided experimental protocols and diagrams serve as a foundational resource for researchers and professionals in the field of drug development to design and interpret studies on this compound and other novel NSAIDs.

Early-Stage Research on Xenbucin's Therapeutic Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the currently available, albeit limited, early-stage research on the therapeutic potential of Xenbucin. The information presented is based on publicly accessible data, which primarily consists of chemical database entries and dated preclinical studies. A notable scarcity of recent and comprehensive research, including clinical trial data, restricts a full evaluation of its therapeutic profile.

Core Chemical and Pharmacological Data

This compound, chemically known as 2-(4-biphenylyl)butyric acid, is classified as a nonsteroidal anti-inflammatory drug (NSAID) and an analgesic.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | PubChem |

| Molecular Weight | 240.3 g/mol | PubChem |

| IUPAC Name | 2-(4-phenylphenyl)butanoic acid | PubChem |

| Synonyms | Liosol, Liposana, Xenbucina, M.G. 1559 | PubChem |

| CAS Number | 959-10-4 | GSRS |

Preclinical Research: Analgesic Activity

Early preclinical research, dating back to a 1967 study, investigated the analgesic properties of Namoxyrate, the 2-dimethylaminoethanol salt of this compound. While the full, detailed protocol is not available, the study design can be inferred from common pharmacological screening methods of that era.

Experimental Protocol: Assessment of Analgesic Activity in Rodent Models (Inferred)

-

Objective: To determine the analgesic efficacy of Namoxyrate compared to other known analgesics.

-

Animal Models: The study likely utilized mice and rats, which are standard models for pain research.

-

Methodology:

-

Induction of Pain: A chemical stimulus, such as intraperitoneal injection of phenylquinone or acetic acid, was likely used to induce a writhing response, a surrogate for visceral pain.

-

Drug Administration: Test compounds, including Namoxyrate and reference analgesics (e.g., morphine, aspirin), were administered to the animals, likely via oral or parenteral routes, at various doses prior to the pain stimulus.

-

Data Collection: The primary endpoint would have been the frequency of writhing movements over a set period.

-

Analysis: The data would be analyzed to determine the dose-dependent reduction in writhing frequency for each compound, allowing for a comparison of analgesic potency.

-

Hypothesized Mechanism of Action

As an NSAID, this compound is presumed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. The following diagram illustrates this general mechanism.

Caption: Hypothesized mechanism of this compound via COX enzyme inhibition.

Clinical Research Status

A clinical trial for this compound is registered under the identifier NCT01390922. However, detailed information, including the study status, design, and any resulting data, is not publicly available through standard clinical trial registries.

Summary and Future Directions

The available early-stage research on this compound suggests potential as an analgesic and anti-inflammatory agent, consistent with its classification as an NSAID. However, the lack of contemporary preclinical and clinical data prevents a thorough assessment of its therapeutic potential, safety, and efficacy. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as well-controlled clinical trials, would be necessary to elucidate the clinical utility of this compound.

References

A Technical Whitepaper on the Effects of Xenbucin on Novel Protein Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenbucin is a non-steroidal anti-inflammatory drug (NSAID) that has been historically recognized for its analgesic and anti-inflammatory properties.[1] Like other drugs in its class, its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in pain and inflammation. This whitepaper explores the potential effects of this compound on a novel, less-characterized signaling cascade—the Nociceptin-Associated Inflammatory Cascade (NAIC)—a pathway hypothesized to be a downstream effector of prostaglandin modulation in specific neuronal and immune cell types. This document provides a technical guide to the hypothetical interaction of this compound with the NAIC, supported by illustrative data, detailed experimental protocols, and pathway visualizations.

The Nociceptin-Associated Inflammatory Cascade (NAIC) Pathway

The NAIC pathway is a theoretical signaling cascade proposed to integrate signals from prostaglandin receptors with the nociceptin/orphanin FQ (N/OFQ) system, a key modulator of pain and inflammation. The central protein in this pathway is the Nociceptin Receptor-Associated Protein 1 (NRAP1), which becomes phosphorylated and activated in response to downstream signals from the EP2 prostaglandin receptor. Activated NRAP1, in turn, initiates a signaling cascade that culminates in the activation of the transcription factor Inflammatory Response Factor 3 (IRF3), leading to the expression of pro-inflammatory cytokines.

Proposed Mechanism of Action for this compound

It is hypothesized that this compound, by inhibiting COX-2 and reducing the production of Prostaglandin E2 (PGE2), prevents the activation of the EP2 receptor. This lack of activation leads to a downstream reduction in the phosphorylation of NRAP1, thereby inhibiting the entire NAIC cascade and reducing IRF3-mediated inflammation.

Caption: Proposed Nociceptin-Associated Inflammatory Cascade (NAIC) and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro data for this compound's activity against key components of the NAIC pathway.

Table 1: this compound In Vitro Potency

| Assay Type | Target | Metric | Value |

| Enzymatic Assay | COX-2 | IC50 | 150 nM |

| Cell-Based Assay | p-NRAP1 Levels | EC50 | 450 nM |

| Cell-Based Assay | IRF3 Activation | EC50 | 600 nM |

Table 2: Effect of this compound on Cytokine Release in LPS-stimulated THP-1 cells

| Treatment | Concentration (nM) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |

| Vehicle Control | - | 1250 ± 85 | 2100 ± 150 |

| This compound | 100 | 1020 ± 70 | 1850 ± 120 |

| This compound | 500 | 650 ± 50 | 1100 ± 90 |

| This compound | 1000 | 310 ± 30 | 550 ± 45 |

Detailed Experimental Protocols

Protocol: Western Blot for Phosphorylated NRAP1 (p-NRAP1)

This protocol describes the methodology for detecting the phosphorylation of NRAP1 in response to PGE2 stimulation and its inhibition by this compound.

1. Cell Culture and Treatment:

-

Human neuroblastoma cells (SH-SY5Y) are cultured in DMEM/F12 medium supplemented with 10% FBS.

-

Cells are seeded in 6-well plates and grown to 80% confluency.

-

Cells are serum-starved for 4 hours prior to treatment.

-

Pre-treat cells with varying concentrations of this compound (0, 100, 500, 1000 nM) for 1 hour.

-

Stimulate cells with 10 nM PGE2 for 15 minutes.

2. Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. Electrophoresis and Blotting:

-

Denature 30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

4. Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against p-NRAP1 (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe for total NRAP1 and a loading control (e.g., GAPDH).

Caption: Workflow for Western Blot analysis of p-NRAP1.

Conclusion

While this compound is an established NSAID with a known primary mechanism of action, this whitepaper presents a hypothetical exploration of its potential impact on the novel Nociceptin-Associated Inflammatory Cascade. The illustrative data and protocols provided herein offer a framework for investigating the broader effects of NSAIDs on newly discovered signaling pathways. Further research is warranted to validate the existence of the NAIC and to determine if this compound or other NSAIDs indeed modulate its activity. Such investigations could uncover new therapeutic applications for existing drugs and provide deeper insights into the complex interplay of inflammatory signaling networks.

References

A Technical Guide to the Pharmacokinetics of Xenbucin

Disclaimer: Publicly available information on the pharmacokinetics of Xenbucin is limited. This compound is identified as a nonsteroidal anti-inflammatory drug (NSAID)[1]. To fulfill the request for an in-depth technical guide, this document provides a representative overview of NSAID pharmacokinetics using Ibuprofen as a well-documented surrogate. All quantitative data, experimental protocols, and pathways described herein are based on studies of Ibuprofen and should be considered illustrative for a compound of this class.

Introduction to this compound

This compound is a compound with the chemical formula C16H16O2, classified as a non-narcotic analgesic and a nonsteroidal anti-inflammatory drug (NSAID)[1][2]. Synonyms for this compound include Liosol and 2-(4-Biphenylyl)butyric acid[2]. As an NSAID, its therapeutic effects are expected to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation[3].

Pharmacokinetic Profile of a Representative NSAID: Ibuprofen

The following tables summarize the key pharmacokinetic parameters for Ibuprofen, a widely studied NSAID. These values are representative of what would be determined for a compound like this compound during its development.

Absorption

Ibuprofen is rapidly and completely absorbed after oral administration.

| Parameter | Value | Conditions |

| Bioavailability (F) | 80-100% | Oral Administration |

| Time to Peak Plasma Concentration (Tmax) | 0.42 - 2 hours | Dependent on formulation (e.g., salt vs. acid) |

| Peak Plasma Concentration (Cmax) | 31.88 - 41.47 µg/mL | Following a 400 mg oral dose |

Distribution

Ibuprofen is highly bound to plasma proteins, which limits its distribution in the body.

| Parameter | Value | Conditions |

| Protein Binding | >98% | Primarily to albumin |

| Volume of Distribution (Vd) | ~0.1 L/kg | Indicating low distribution into tissues |

Metabolism

Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.

| Parameter | Value | Details |

| Metabolizing Enzymes | CYP2C9, CYP2C8 | Primary enzymes involved in oxidation |

| Major Metabolites | Hydroxylated and carboxylated compounds | These metabolites are pharmacologically inactive |

Excretion

The metabolites of Ibuprofen are primarily excreted in the urine.

| Parameter | Value | Details |

| Route of Excretion | Urine (>90%) | Excreted as metabolites and their conjugates |

| Elimination Half-life (t½) | 1.8 - 2 hours | |

| Renal Clearance | Low (<5% unchanged) | Most of the drug is metabolized before excretion |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of an NSAID like this compound.

Bioavailability and Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the rate and extent of absorption and the overall pharmacokinetic profile of a single oral dose of the drug.

Methodology:

-

Study Design: A single-center, randomized, open-label, crossover study design is often employed.

-

Subjects: A cohort of healthy adult volunteers who have given informed consent.

-

Procedure:

-

Subjects are administered a single oral dose of the drug after an overnight fast.

-

Serial blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose.

-

Plasma is separated from the blood samples by centrifugation and stored at -20°C or below until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method is validated for linearity, accuracy, precision, and stability.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.

-

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of the drug.

Methodology:

-

Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound (this compound).

-

Procedure:

-

The test compound is incubated with human liver microsomes in the presence of the NADPH regenerating system to initiate metabolic reactions.

-

To identify specific CYP enzymes, the incubation is repeated in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9).

-

The reactions are stopped at various time points by adding a quenching solvent like acetonitrile.

-

-

Analysis:

-

The samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

The rate of disappearance of the parent compound and the formation of metabolites are used to determine the metabolic stability and identify the responsible CYP enzymes.

-

Visualizations

Signaling Pathway: NSAID Mechanism of Action

The primary mechanism of action for NSAIDs like this compound is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.

References

Initial Toxicity Screening of Xenbucin: A Technical Guide

Disclaimer: Publicly available, detailed preclinical toxicity data for the compound Xenbucin is limited. Therefore, this document serves as an in-depth technical guide outlining the typical initial toxicity screening paradigm for a novel non-steroidal anti-inflammatory drug (NSAID) candidate, using this compound as a representative example. The experimental protocols and data presented herein are illustrative and based on established regulatory guidelines and common practices in drug development. They are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and data interpretation in early-stage safety assessment.

Introduction

This compound, chemically known as 2-(4-biphenylyl)butyric acid, is a non-steroidal anti-inflammatory drug. As with any new chemical entity intended for therapeutic use, a thorough initial toxicity screening is paramount to identify potential safety concerns early in the development process. This guide details the fundamental components of such a screening program, encompassing acute toxicity, genetic toxicity, and safety pharmacology studies.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a substance that may occur within a short period after a single dose or multiple doses administered within 24 hours. These studies help in the determination of the median lethal dose (LD50) and provide information on the potential target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is based on the OECD Test Guideline 425.

Objective: To determine the acute oral toxicity of this compound, including an estimate of the LD50.

Test System:

-

Species: Sprague-Dawley rats

-

Sex: Female (often more sensitive)

-

Age: 8-12 weeks

-

Housing: Housed individually in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum, except for a brief fasting period before dosing.

Methodology:

-

Dose Selection: A starting dose is selected based on available structure-activity relationship data or in vitro cytotoxicity data. For a novel compound, a starting dose of 175 mg/kg is often used.

-

Dosing: A single animal is dosed with the selected concentration of this compound via oral gavage. The vehicle used for suspension should be inert (e.g., 0.5% carboxymethylcellulose).

-

Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Termination: The study is terminated when a sufficient number of reversals in outcome (survival/death) have been observed to allow for a statistically robust estimation of the LD50.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Presentation

Table 1: Illustrative Acute Oral Toxicity Data for this compound in Rats (UDP)

| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs Observed | Gross Necropsy Findings |

| R-01 | 175 | Survived | None | No abnormalities |

| R-02 | 550 | Survived | Lethargy, piloerection (resolved within 24h) | No abnormalities |

| R-03 | 2000 | Died | Severe lethargy, ataxia, gasping | Gastric irritation, pale liver |

| R-04 | 550 | Survived | Lethargy (resolved within 24h) | No abnormalities |

| R-05 | 2000 | Died | Severe lethargy, ataxia | Gastric irritation |

Estimated LD50: Based on this illustrative data, the LD50 would be calculated using specialized software, likely falling between 550 and 2000 mg/kg.

Genetic Toxicology Assessment

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or chromosomal aberrations and may indicate a carcinogenic potential. A standard battery of in vitro tests is typically conducted for initial screening.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471.

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

Test System:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

Methodology:

-

Dose Range Finding: A preliminary cytotoxicity assay is conducted to determine the appropriate concentration range of this compound to be tested.

-

Main Assay:

-

The tester strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

-

A positive control (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, benzo[a]pyrene with S9) and a negative (vehicle) control are included.

-

The mixture is plated on minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, and the increase is at least twofold over the background (negative control) for at least two consecutive concentrations.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

This protocol is based on OECD Test Guideline 473.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Test System:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Metabolic Activation: Performed with and without S9 fraction.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

-

Harvest and Metaphase Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, treated with a hypotonic solution, and fixed.

-

Slide Preparation and Staining: The cell suspension is dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

-

Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: The percentage of cells with aberrations is calculated. A statistically significant, dose-dependent increase in the number of cells with structural aberrations indicates a positive result.

Data Presentation

Table 2: Illustrative Ames Test Results for this compound

| Strain | Metabolic Activation | This compound Conc. (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Vehicle |

| TA98 | -S9 | Vehicle | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 100 | 31 ± 6 | 1.2 | ||

| 1000 | 35 ± 7 | 1.4 | ||

| +S9 | Vehicle | 30 ± 5 | 1.0 | |

| 10 | 33 ± 6 | 1.1 | ||

| 100 | 38 ± 7 | 1.3 | ||

| 1000 | 42 ± 8 | 1.4 | ||

| TA100 | -S9 | Vehicle | 120 ± 15 | 1.0 |

| 10 | 125 ± 18 | 1.0 | ||

| 100 | 130 ± 20 | 1.1 | ||

| 1000 | 145 ± 22 | 1.2 | ||

| +S9 | Vehicle | 135 ± 17 | 1.0 | |

| 10 | 140 ± 19 | 1.0 | ||

| 100 | 150 ± 21 | 1.1 | ||

| 1000 | 160 ± 25 | 1.2 |

Table 3: Illustrative Chromosomal Aberration Results for this compound in CHO Cells (-S9, 24h exposure)

| This compound Conc. (µM) | Cells Scored | Cells with Aberrations (%) | Types of Aberrations |

| Vehicle | 200 | 1.5 | Gaps, Breaks |

| 10 | 200 | 2.0 | Gaps, Breaks |

| 50 | 200 | 2.5 | Gaps, Breaks |

| 100 | 200 | 3.0 | Gaps, Breaks, Exchanges |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol: Cardiovascular Safety in Conscious Telemetered Dogs

This protocol is based on ICH S7A and S7B guidelines.

Objective: To assess the effects of this compound on cardiovascular parameters (blood pressure, heart rate, and ECG) in conscious, freely moving animals.

Test System:

-

Species: Beagle dogs

-

Instrumentation: Surgically implanted telemetry transmitters for continuous data acquisition.

Methodology:

-

Animal Acclimation and Baseline Recording: Animals are acclimated to the study environment, and baseline cardiovascular data is recorded.

-

Dosing: Animals are administered single oral doses of this compound at three levels (e.g., therapeutic, supra-therapeutic, and a high dose expected to produce some effect). A vehicle control is also included.

-

Data Collection: Cardiovascular parameters (systolic and diastolic blood pressure, heart rate, and a full ECG) are continuously recorded for at least 24 hours post-dose.

-

ECG Analysis: Key ECG intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate (e.g., using Bazett's or Fridericia's formula) to obtain the QTc interval.

-

Data Analysis: Time-matched, vehicle-corrected data is analyzed for statistically significant changes from baseline.

Data Presentation

Table 4: Illustrative Mean Change from Baseline in QTc Interval (Fridericia's Correction) in Telemetered Dogs after Oral Administration of this compound

| Treatment Group | Time Post-Dose (hours) | ||||

| 1 | 2 | 4 | 8 | 24 | |

| Vehicle | 1.2 ± 2.5 | -0.5 ± 3.1 | 0.8 ± 2.8 | -1.1 ± 3.5 | 0.3 ± 2.9 |

| This compound (Low Dose) | 2.5 ± 3.0 | 1.8 ± 2.7 | 3.1 ± 3.3 | 0.5 ± 4.0 | -0.8 ± 3.1 |

| This compound (Mid Dose) | 4.1 ± 3.5 | 5.5 ± 4.1 | 6.2 ± 4.5 | 2.1 ± 3.8 | 1.0 ± 3.3 |

| This compound (High Dose) | 8.9 ± 5.0 | 12.3 ± 6.2 | 15.1 ± 7.1 | 7.5 ± 5.5 | 2.5 ± 4.0 |

Data are presented as Mean ± SD (msec). *p < 0.05 compared to vehicle control.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

As an NSAID, the primary mechanism of action of this compound is expected to be the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This pathway is central to its therapeutic effect and some of its potential side effects.

Caption: Inhibition of COX-1 and COX-2 by this compound blocks prostaglandin synthesis.

Experimental Workflow: Ames Test

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Logical Relationship: Safety Pharmacology Core Battery

Caption: Key components of the safety pharmacology core battery studies.

Methodological & Application

Application Notes and Protocols for Xenbucin Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenbucin, a non-steroidal anti-inflammatory drug (NSAID), is a biphenyl derivative with analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as methods for evaluating its biological activity.

Chemical Synthesis of this compound

This compound can be synthesized via two primary routes, both of which utilize a palladium-catalyzed Suzuki coupling to form the characteristic biphenyl structure. Route B has been reported to be more efficient, with a higher overall yield.[1][2]

Synthetic Routes Overview

Two synthetic routes for this compound have been described, with overall yields of 36% for Route A and 59% for Route B.[1][2] Both routes employ a Suzuki coupling reaction, a powerful method for carbon-carbon bond formation.

Diagram: this compound Synthetic Pathways

Caption: Overview of the two synthetic routes to this compound.

Experimental Protocols

Route B: Higher Yield Synthesis of this compound

This route is recommended due to its higher overall yield.

Step 1: Esterification of 4-Bromophenylacetic acid

-

Objective: To convert the carboxylic acid to its ethyl ester to protect it during the subsequent alkylation step.

-

Procedure:

-

To a solution of 4-bromophenylacetic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 4-bromophenylacetate.

-

Step 2: Alkylation of Ethyl 4-bromophenylacetate

-

Objective: To introduce the ethyl group at the alpha-carbon.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve ethyl 4-bromophenylacetate in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. The crude product, ethyl 2-(4-bromophenyl)butanoate, can be purified by column chromatography on silica gel.

-

Step 3: Suzuki Coupling and Hydrolysis to this compound

-

Objective: To form the biphenyl core and hydrolyze the ester to the final carboxylic acid.

-

Procedure:

-

In a reaction vessel, combine ethyl 2-(4-bromophenyl)butanoate, phenylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Add a palladium catalyst, such as Pd/C (0.1 mol%).

-

Add distilled water as the solvent.

-

Stir the mixture vigorously at room temperature under an air atmosphere for 1.5-3 hours. Monitor the reaction by TLC.

-

Following the coupling, add a solution of sodium hydroxide in a mixture of methanol and tetrahydrofuran (THF).

-

Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

-

Acidify the reaction mixture with 3 M HCl to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Purification of this compound

Purification of the crude this compound is achieved by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Protocol for Recrystallization of this compound

-

Objective: To obtain high-purity crystalline this compound.

-

Solvent Selection: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. A common choice for carboxylic acids is a mixture of an alcohol (e.g., ethanol) and water, or a hydrocarbon solvent like toluene.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., boiling toluene or an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the solution in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

-

Purity Assessment: The purity of the recrystallized this compound should be assessed by measuring its melting point and using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value indicates high purity.

Biological Activity of this compound

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Diagram: Prostaglandin Synthesis Pathway and this compound's Site of Action

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Protocol for COX Inhibition Assay (Colorimetric)

This protocol is a general method for screening the inhibitory activity of compounds against COX-1 and COX-2.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

-

Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.

-

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

This compound (dissolved in a suitable solvent like DMSO or ethanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

To the wells of a 96-well plate, add the Assay Buffer, Heme, and the appropriate COX enzyme (COX-1 or COX-2).

-

Add the this compound dilutions to the respective wells. For control wells, add the solvent used to dissolve this compound.

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Add the Colorimetric Substrate (TMPD) to all wells.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Immediately read the absorbance at 590 nm at multiple time points or after a fixed time (e.g., 2 minutes).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the COX enzyme activity, by fitting the data to a suitable dose-response curve.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and biological activity of this compound.

| Parameter | Value/Range | Reference/Notes |

| Synthesis | ||

| Overall Yield (Route A) | 36% | [1] |

| Overall Yield (Route B) | 59% | |

| Purity (after recrystallization) | >98% | Expected purity for pharmaceutical applications. |

| Biological Activity | ||

| Expected IC50 for COX-1 | To be determined | |

| Expected IC50 for COX-2 | To be determined | |

| Selectivity Index (COX-1/COX-2) | To be determined | A higher value indicates greater selectivity for COX-2. |

Diagram: Experimental Workflow for this compound Synthesis, Purification, and Activity Screening

Caption: Workflow from synthesis to biological activity assessment of this compound.

References

Application Notes and Protocols for Xenbucin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenbucin, also known as 2-(4-biphenylyl)butyric acid, is a non-steroidal anti-inflammatory drug (NSAID). Emerging research has highlighted the potential of some NSAIDs as anti-cancer agents.[1] While direct and extensive research on this compound's anti-cancer properties is limited, its structural similarity to other compounds with known anti-tumor activity, such as 4-phenylbutyric acid (4-PBA), suggests it may be a valuable compound for investigation in oncology research. 4-PBA has been shown to act as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest and growth inhibition in cancer cells.[2][3] Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, which play a critical role in the epigenetic regulation of gene expression.[4] The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[5]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cancer cell culture experiments, drawing upon established methodologies for similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table is presented as a template for researchers to populate with their experimental findings. This structure allows for a clear and concise summary of the cytotoxic effects of this compound across various cancer cell lines.

Table 1: Template for Summarizing IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| Example: MCF-7 | Breast Adenocarcinoma | MTT | 72 | e.g., 50 | |

| Example: A549 | Lung Carcinoma | SRB | 48 | e.g., 75 | |

| Example: PC-3 | Prostate Adenocarcinoma | AlamarBlue | 72 | e.g., 60 | |

| Example: HCT116 | Colorectal Carcinoma | CellTiter-Glo | 48 | e.g., 45 |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line, assay type, and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer activity of this compound.

Protocol 1: Preparation of this compound Stock Solution

A crucial first step for in vitro experiments is the preparation of a high-concentration stock solution of this compound that can be serially diluted to the desired working concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mM, 50 mM, or 100 mM).

-

Calculate the mass of this compound powder required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 240.30 g/mol .

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 3: Western Blot Analysis for Histone Acetylation

Given the potential of this compound to act as an HDAC inhibitor, this protocol outlines how to assess its effect on the acetylation of histones, a key downstream marker of HDAC activity.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Bradford assay or BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-histone H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in histone acetylation.

-

Visualization of Pathways and Workflows

Signaling Pathway

Based on the known mechanism of the structurally similar compound 4-PBA, this compound may act as a histone deacetylase (HDAC) inhibitor. The following diagram illustrates the potential signaling pathway affected by this compound.

Caption: Potential signaling pathway of this compound as an HDAC inhibitor.

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro characterization of this compound's anti-cancer effects.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. Anti-Inflammatory Drugs as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]

- 5. Histone deacetylase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xenbucin Administration in Animal Models

Disclaimer: Xenbucin is a hypothetical compound created for illustrative purposes within this document. The data, signaling pathways, and protocols presented are representative examples based on common practices in preclinical oncology research and are not derived from studies on an actual molecule named this compound.

Introduction

This compound is a novel small molecule inhibitor targeting the pro-survival signaling pathways frequently dysregulated in various cancers. These application notes provide detailed protocols for evaluating the in vivo efficacy and pharmacokinetic profile of this compound in preclinical animal models of cancer. The following sections outline the methodologies for establishing tumor xenografts, conducting dose-response efficacy studies, and performing pharmacokinetic analysis.

Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase 1" (TPK1), a key upstream regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting TPK1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with aberrant TPK1 activation.

Standard Operating Procedure for Xenbucin Solution Preparation

Purpose

This document provides a detailed standard operating procedure (SOP) for the preparation of Xenbucin solutions for research and drug development applications. It outlines the necessary materials, equipment, and step-by-step instructions to ensure consistent and accurate preparation of this compound solutions.

Scope

This SOP is applicable to all research, scientific, and drug development personnel involved in the handling and preparation of this compound solutions within a laboratory setting.

Responsibilities

It is the responsibility of the user to read and understand this SOP before preparing this compound solutions. The user must adhere to all safety guidelines and laboratory procedures. Any deviations from this SOP must be documented and approved by the laboratory supervisor.

Materials and Equipment

-

This compound powder (purity ≥98%)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free water

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Sterile syringe filters (0.22 µm)

-

Analytical balance

-

pH meter

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Safety Precautions

-

This compound is a potent compound. Handle with care and use appropriate PPE at all times.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of powder and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Dispose of all waste materials according to institutional guidelines for chemical waste.

Solution Preparation Protocols

Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be used for in vitro cell-based assays.

Protocol:

-

Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg of the compound.

-

Dissolution in DMSO: Transfer the weighed this compound powder to a sterile conical tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

-

Vortexing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the this compound DMSO stock solution into a cell culture medium for treating cells.

Protocol:

-

Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.

-

Immediate Use: Use the freshly prepared working solutions immediately for cell treatment. Do not store diluted solutions in a cell culture medium.

Data Presentation

Table 1: Solubility and Stability of this compound Solutions

| Solvent | Maximum Solubility | Storage Temperature | Stability (at Storage Temperature) |

| DMSO | 100 mM | -20°C | Up to 1 month |

| DMSO | 100 mM | -80°C | Up to 6 months |

| PBS (pH 7.4) | 10 µM | 4°C | Up to 24 hours |

| Cell Culture Medium + 10% FBS | 5 µM | 37°C | Up to 8 hours |

Visualizations

Caption: Workflow for the preparation of this compound stock and working solutions.

Caption: Proposed signaling pathway of this compound.

Application Notes and Protocols for Xenbucin: A Novel Histone Deacetylase Inhibitor for Inducing Specific Gene Expression

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Xenbucin is a novel, potent inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, this compound modulates the acetylation status of histones and other non-histone proteins, leading to a more open chromatin structure and altered gene transcription.[1][2] These changes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making this compound a valuable tool for research in oncology and other areas where epigenetic modulation is a key therapeutic strategy.[2][3][4] These application notes provide detailed protocols for utilizing this compound to induce specific gene expression in a cell culture setting and outline its mechanism of action.

Mechanism of Action

Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a condensed chromatin structure that is generally associated with transcriptional repression. This compound inhibits the activity of HDACs, resulting in the accumulation of acetylated histones. This hyperacetylation of histones leads to a more relaxed chromatin state, allowing transcription factors and RNA polymerase to access the DNA and initiate the transcription of specific genes. One of the key target genes commonly upregulated by HDAC inhibitors is CDKN1A, which encodes the p21 protein, a potent cell cycle inhibitor. The induction of p21 expression is a primary mechanism by which HDAC inhibitors mediate cell cycle arrest.

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note: Detection and Quantification of Xenbucin in Human Plasma

Disclaimer: Xenbucin is a hypothetical compound. The following application notes and protocols are provided as an illustrative example based on established analytical methodologies for the detection of small molecule drugs in biological samples. All data and specific parameters are fictional and intended for demonstration purposes.

Abstract

This document details two robust methods for the quantitative analysis of this compound, a novel therapeutic agent, in human plasma. The primary method is a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, suitable for pharmacokinetic and toxicokinetic studies.[1][2][3] A supplementary method, a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is also presented for high-throughput screening applications.[4][5] Both methods demonstrate excellent performance in terms of accuracy, precision, and linearity over a clinically relevant concentration range.

Method 1: LC-MS/MS for this compound Quantification

This method provides highly selective and sensitive quantification of this compound in plasma, making it the gold standard for clinical and preclinical sample analysis. The protocol involves a solid-phase extraction (SPE) for sample clean-up, followed by analysis using reverse-phase chromatography coupled to a tandem mass spectrometer.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (≥99% purity)

-

This compound-d4 (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Add 10 µL of this compound-d4 internal standard (1 µg/mL). Vortex and load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and the IS with 1 mL of acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

3. LC-MS/MS Instrument Conditions:

-

HPLC System:

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-